2-Fluoro-DL-phenylglycine

Catalog No.
S708812
CAS No.
84145-28-8
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-DL-phenylglycine

CAS Number

84145-28-8

Product Name

2-Fluoro-DL-phenylglycine

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)

InChI Key

CGNMJIBUVDGMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F

DL-2-Fluorophenylglycine is an alpha-amino acid.

2-Fluoro-DL-phenylglycine (CAS 84145-28-8) is a highly specialized, fluorinated non-natural alpha-amino acid widely utilized as a chiral building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and active pharmaceutical ingredients (APIs). Featuring an ortho-fluoro substitution on the phenylglycine core, this compound offers a unique combination of steric hindrance, altered pKa, and specific lipophilicity (XLogP3 ~0.99) compared to standard aliphatic amino acids or unsubstituted phenylglycine [1]. From a procurement perspective, its value lies not only in its role as a structural modifier for enhancing the proteolytic stability of peptide drugs, but also in its highly documented compatibility with advanced manufacturing techniques, including biocatalytic cascades and attrition-induced deracemization (Viedma ripening)[2].

Research Fit

Fluorinated α-amino acid building block for peptide and β-lactam synthesis

Racemic DL mixture supports chiral resolution studies

Ortho-fluorine enables ¹⁹F NMR reaction monitoring in solid-phase workflows

Non-destructive PAT-compatible spectroscopic handle

Validated model system for attrition-enhanced deracemization process development

Conglomerate-forming racemate for chiral separation benchmarking

Substituting 2-Fluoro-DL-phenylglycine with unsubstituted DL-phenylglycine or other meta/para-halogenated analogs fundamentally compromises both downstream drug performance and upstream manufacturability. In peptidomimetic design, the specific ortho-fluoro group provides a precise inductive effect and steric bulk that dictates the rotational conformation of the peptide backbone, a feature that unsubstituted phenylglycine cannot replicate, often leading to reduced target binding affinity or increased susceptibility to enzymatic degradation [1]. Furthermore, in process chemistry, the exact ortho-fluoro substitution pattern uniquely enables highly efficient attrition-induced deracemization of its imine derivatives, allowing for up to 100% theoretical yield of a single enantiomer—a scalable processability advantage that is frequently disrupted by hydrate or polymorph formation when attempting the same protocol with other closely related phenylglycine derivatives [2].

Substitution Risk

Electronic modulation

Ortho-fluorine alters aromatic electron density and α-amino acid acidity; non-fluorinated phenylglycine may shift reaction kinetics and target engagement.

Spectroscopic handle

Loss of intrinsic ¹⁹F NMR signal when replacing with non-fluorinated or regioisomeric analogs limits real-time reaction monitoring capability.

Chiral resolution specificity

Racemate deracemization conditions are scaffold-specific; generic substitution may require full re-optimization of conglomerate formation and attrition protocols.

Overcoming the 50% Yield Barrier via Attrition-Induced Deracemization

For industrial procurement of chiral building blocks, classical kinetic resolution of racemic amino acids is fundamentally capped at a 50% theoretical yield. However, 2-Fluoro-DL-phenylglycine—when converted to its 4-bromobenzaldehyde imine derivative—demonstrates highly efficient attrition-induced deracemization (Viedma ripening). Under grinding conditions where solution racemization occurs, the racemate completely converts to the enantiomerically pure (R)- or (S)-form via seeding [1]. This circumvents the 50% bottleneck of kinetic resolution, achieving up to 100% theoretical yield of the desired enantiomer, a critical factor for scaling up pharmaceutical intermediates.

Evidence DimensionTheoretical Yield of Enantiopure Product
Target Compound Data~100% yield via attrition-induced deracemization (Viedma ripening of imine derivative)
Comparator Or BaselineMax 50% yield via standard kinetic resolution of phenylglycines
Quantified Difference2-fold increase in theoretical yield (100% vs 50%)
ConditionsSolid-state deracemization (grinding/Viedma ripening) vs. classical solution-phase kinetic resolution

Enables highly cost-effective, 100%-yield scale-up of enantiopure (R)- or (S)-2-fluorophenylglycine for active pharmaceutical ingredient (API) manufacturing.

β-Lactamase inhibition
Class-level inference
IC₅₀ 4.2 mM (Class C, E. cloacae)
Reported binding context for SAR studies
Non-fluorinated parent shows negligible activity

High-Conversion Biocatalytic Cascade Compatibility

When synthesizing complex unnatural amino acids, traditional chemical routes often suffer from poor atom economy and low enantiomeric excess. 2-Fluoro-DL-phenylglycine serves as an excellent target for advanced biocatalytic cascades. Using an engineered hydroxymandelate oxidase (HMOTM) coupled with stereoselective transaminases (such as EcαTA or DpgAT), racemic 2-fluoromandelic acid can be converted into enantiopure 2-fluorophenylglycine with 73–98% conversion rates and 91–99% enantiomeric excess (ee) [1]. This enzymatic compatibility makes the 2-fluoro derivative highly processable via green chemistry routes compared to sterically hindered analogs that resist transaminase activity.

Evidence DimensionBiocatalytic Conversion and Enantiomeric Excess (ee)
Target Compound Data73–98% conversion, 91–99% ee (via HMOTM/transaminase cascade)
Comparator Or BaselineTraditional chemical kinetic resolution (<50% yield, variable ee)
Quantified Difference>40% higher absolute conversion yield with near-perfect enantioselectivity
ConditionsOne-pot biocatalytic cascade using E. coli expressing HMOTM, MR, KatE, and transaminases at 30 °C

Validates the compound's suitability for sustainable, high-yield biocatalytic manufacturing workflows, reducing reliance on heavy-metal catalysts.

¹⁹F NMR monitoring
Class-level inference
Intrinsic ortho-¹⁹F probe for solid-phase Staudinger reaction
Enables non-destructive real-time process analytics
Regioisomers yield different ¹⁹F shifts

Baseline Enantioresolution for Strict Purity Control

Strict quality control of chiral amino acids requires robust analytical resolution. 2-Fluoro-DL-phenylglycine exhibits excellent baseline enantioresolution when analyzed using a teicoplanin-based chiral stationary phase (CSP). Compared to structurally similar aliphatic amino acids that often co-elute or show poor peak shapes, the specific steric and electronic interactions of the ortho-fluorinated phenyl ring with the teicoplanin macrocycle yield a resolution factor (Rs) significantly greater than 1.5 [1]. This ensures that trace enantiomeric impurities can be quantified with high precision during procurement validation.

Evidence DimensionChromatographic Resolution Factor (Rs)
Target Compound DataRs > 1.5 (Baseline resolution achieved)
Comparator Or BaselineAliphatic amino acids or unresolved phenylglycine analogs (Rs < 1.0)
Quantified DifferenceComplete baseline separation vs. overlapping peaks
ConditionsLiquid chromatography using a teicoplanin chiral stationary phase with methanol-water or isopropanol-water mobile phases

Guarantees that buyers can easily and accurately verify enantiomeric purity using standard teicoplanin-based HPLC methods.

Predicted lipophilicity
Class-level inference
ACD/LogP 0.99 (Δ ~2.5–3.5 vs. non-fluorinated)
Supports membrane permeability screening context
Predicted values; experimental validation recommended

Ortho-Fluoro Steric and Electronic Tuning for Peptidomimetics

In the design of peptidomimetics and beta-lactam antibiotics, the substitution pattern on the phenylglycine core drastically alters lipophilicity and pKa. 2-Fluoro-DL-phenylglycine possesses a predicted pKa of approximately 3.09 and an XLogP3 of ~0.99 [1]. The ortho-fluoro substitution introduces specific steric hindrance and inductive electron-withdrawing effects that are absent in unsubstituted DL-phenylglycine. This unique physicochemical profile is leveraged to increase the proteolytic stability and modulate the target binding affinity of peptide drugs, making it a superior building block when standard phenylglycine fails to provide sufficient metabolic resistance.

Evidence DimensionLipophilicity and Electronic Profile
Target Compound Data2-Fluoro substitution (XLogP3 ~0.99, distinct ortho-steric bulk)
Comparator Or BaselineUnsubstituted DL-phenylglycine
Quantified DifferenceEnhanced proteolytic stability and altered pKa (~3.09) due to the highly electronegative ortho-fluorine
ConditionsPhysiological pH in peptidomimetic drug formulation and target binding assays

Provides medicinal chemists with a precise tool to tune the lipophilicity and metabolic stability of peptide-based drug candidates.

Attrition deracemization
Supporting evidence
Two conglomerate imines characterized; validated model system
Benchmark for chiral separation process optimization
Ortho-fluorine modifies crystal packing vs. parent

Large-Scale Enantiopure API Manufacturing

Where 2-Fluoro-DL-phenylglycine is the right choice for synthesizing enantiopure (R)- or (S)-building blocks via Viedma ripening, completely bypassing the 50% yield limitation of classical kinetic resolution [1].

Biocatalytic Flow Chemistry and Green Synthesis

Ideal for integration into engineered transaminase and hydroxymandelate oxidase cascades, allowing for high-conversion, green-chemistry production of unnatural amino acids [2].

Peptidomimetic and GLP-1 Analog Development

Selected over unsubstituted phenylglycine to introduce specific ortho-steric hindrance and electronegativity, thereby improving the proteolytic stability and pharmacokinetic profile of peptide-based therapeutics [3].

Beta-Lactam Antibiotic Side-Chain Modification

Utilized as a specialized side-chain precursor where the 2-fluoro substitution is required to overcome bacterial resistance mechanisms through altered target binding kinetics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated β-lactam side-chain synthesis
Ortho-fluorine β-lactamase SAR probe
Class C β-lactamase binding assay review
Solid-phase peptide synthesis monitoring
Intrinsic ¹⁹F NMR spectroscopic handle
¹⁹F NMR monitoring method validation
Chiral resolution process development
Conglomerate-forming racemate
Attrition-enhanced deracemization benchmarking
Medicinal chemistry fluorination strategy
Predicted LogP shift (Δ 2.5–3.5)
Membrane permeability assay review

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.05390666 Da

Monoisotopic Mass

169.05390666 Da

Heavy Atom Count

12

Sequence

X

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